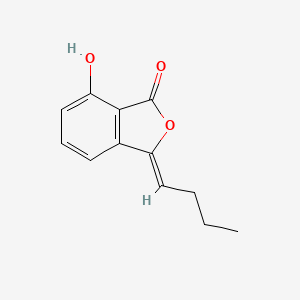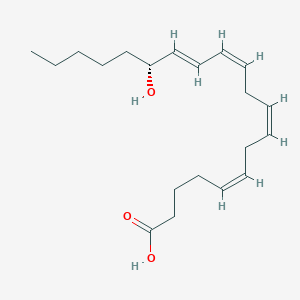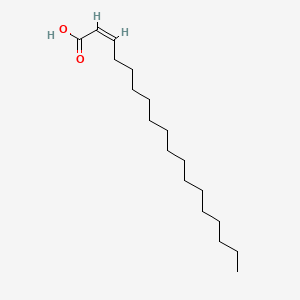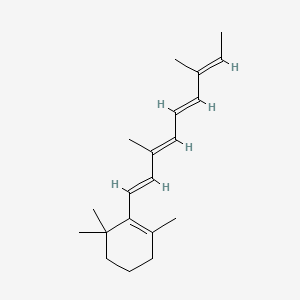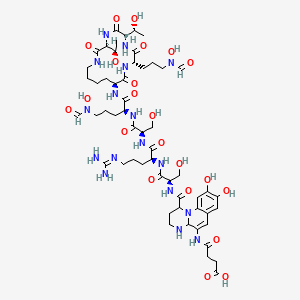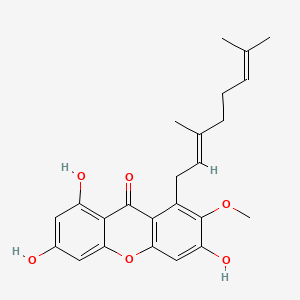
Rubraxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubraxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 3, 6 and 8, a geranyl group at position 1 and a methoxy group at position 2. Isolated from Mesua and Garcinia dioica, it exhibits antibacterial and cytotoxic activities. It has a role as a metabolite, an antineoplastic agent and an antibacterial agent. It is an aromatic ether, a polyphenol and a member of xanthones.
Aplicaciones Científicas De Investigación
In Vitro Inhibitory Effect
Rubraxanthone, isolated from Garcinia parvifolia, exhibits a strong inhibitory effect on platelet-activating factor (PAF) binding to rabbit platelets. It showed significant inhibition, indicating potential therapeutic applications in conditions involving PAF (Jantan, Pisar, Idris, Taher, & Ali, 2002).
Determination in Plant Latex
A reverse phase-high performance liquid chromatography (RP-HPLC) technique was developed for the determination of rubraxanthone in the latex of Garcinia cowa. This method is essential for preventing counterfeiting and ensuring the quality of plant extracts containing rubraxanthone (Dachriyanus, Asjar, & Susanti, 2017).
Cytotoxicity and Anticancer Potential
Rubraxanthone has demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent. For instance, it showed high activity against MCF-7 cells (Kijjoa et al., 2008). Additionally, rubraxanthone and γ-Mangostin have been identified as potential lead compounds for anti-cancer activity against CEM-SS cell lines (Ee et al., 2006).
Anti-inflammatory Activity
Rubraxanthone isolated from the stem bark of Garcinia cowa exhibited weak inhibition of nitric oxide, indicating a potential role in anti-inflammatory treatments. However, it maintained a significant level of cell viability, suggesting a safer profile for therapeutic use (Wahyuni et al., 2016).
Antiplatelet Aggregation Activity
Studies on compounds from Guttiferae species, including rubraxanthone, revealed its ability to inhibit platelet aggregation in human whole blood, suggesting a role in cardiovascular therapies (Jantan et al., 2009).
Propiedades
Nombre del producto |
Rubraxanthone |
|---|---|
Fórmula molecular |
C24H26O6 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+ |
Clave InChI |
JLTSTSRANGPLOQ-RIYZIHGNSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |
Sinónimos |
ubra-xanthone rubraxanthone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



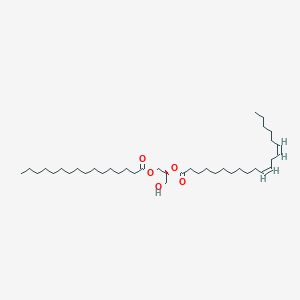
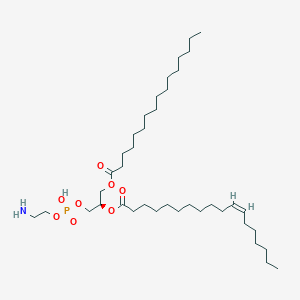
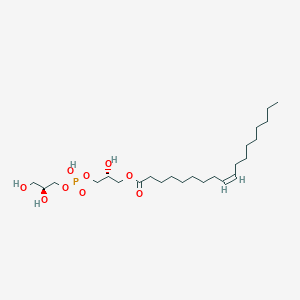
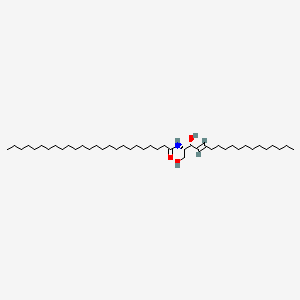
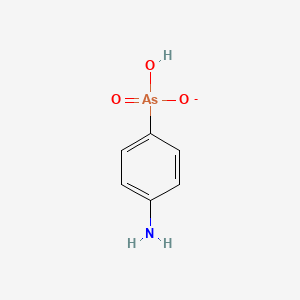
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)

